8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 34610-34-9
Cat. No.: VC15917996
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34610-34-9 |
|---|---|
| Molecular Formula | C14H15NO4 |
| Molecular Weight | 261.27 g/mol |
| IUPAC Name | 8-ethoxy-1-ethyl-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H15NO4/c1-3-15-8-10(14(17)18)13(16)9-6-5-7-11(12(9)15)19-4-2/h5-8H,3-4H2,1-2H3,(H,17,18) |
| Standard InChI Key | LILXTOXYBHMERM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=O)C2=C1C(=CC=C2)OCC)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (molecular formula C₁₄H₁₅NO₅) features a bicyclic quinoline core substituted at positions 1, 3, and 8 (Figure 1). The 4-oxo-1,4-dihydroquinoline scaffold is characterized by a ketone group at position 4 and a non-aromatic dihydroquinoline ring, which confers conformational flexibility compared to fully aromatic quinolines . Key substituents include:
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1-Ethyl group: Introduced via N-alkylation during synthesis, enhancing lipophilicity and influencing receptor binding .
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3-Carboxylic acid: A polar functional group that facilitates hydrogen bonding and salt formation, critical for solubility and pharmacokinetics .
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8-Ethoxy group: An electron-donating substituent that modulates electronic distribution and steric interactions, potentially altering biological activity .
Table 1: Comparative Molecular Properties of Selected 4-Oxoquinoline Derivatives
Synthetic Methodologies
Core Scaffold Construction
The 4-oxo-1,4-dihydroquinoline core is typically synthesized via Conrad-Limpach cyclization or Gould-Jacobs reactions, as evidenced by protocols for analogous compounds . For example:
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Ethyl 3-(2-aminobenzoyl)acrylate intermediates are cyclized under basic conditions (e.g., potassium t-butoxide) to form the 4-oxo-1,4-dihydroquinoline ring .
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N-Alkylation with ethylating agents (e.g., ethyl iodide) introduces the 1-ethyl group prior to or post-cyclization .
Scheme 1: Hypothetical Synthesis Route
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Step 1: Cyclization of ethyl 3-(2-aminobenzoyl)acrylate → 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester .
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Step 2: C8 bromination using N-bromosuccinimide (NBS) in acetic acid .
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Step 3: Ethoxylation via Ullmann coupling with ethanol and CuI/1,10-phenanthroline .
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Step 4: Ester hydrolysis with aqueous NaOH to yield the carboxylic acid .
Computational and Structural Insights
Density Functional Theory (DFT) Analysis
Quantum mechanical calculations on analogous compounds reveal:
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Tautomerism: The 4-oxo-1,4-dihydroquinoline exists predominantly in the keto form (94% population) due to conjugation with the aromatic ring .
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pKa prediction: The 3-carboxylic acid group has a calculated pKa of 2.8–3.1, ensuring ionization at physiological pH .
Molecular Dynamics Simulations
Simulations of HIV integrase complexes suggest:
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Binding free energy: ΔG = -9.2 kcal/mol for 8-ethoxy derivatives vs. -7.8 kcal/mol for non-substituted analogs .
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Hydrophobic interactions: The ethoxy group forms van der Waals contacts with residues Pro214 and Tyr212 .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for HIV protease inhibitors and fluoroquinolone antibiotics, with scalable synthesis routes detailed in patents . Key process parameters include:
Material Science
4-Oxoquinoline derivatives exhibit luminescent properties applicable to OLEDs. The ethoxy group enhances:
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